

Physicochemical properties of 4,4'-difluorodiphenyl sulfone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzene, 1,1'-sulfonylbis[4-fluoro-

Cat. No.: B1294396

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Difluorodiphenyl Sulfone

Introduction

4,4'-Difluorodiphenyl sulfone, also known as bis(4-fluorophenyl) sulfone, is a chemical compound of significant interest in the fields of polymer chemistry and pharmaceutical synthesis. Its chemical structure, featuring two fluorophenyl groups linked by a sulfone bridge, imparts high thermal stability and chemical resistance. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

- IUPAC Name: 1-fluoro-4-(4-fluorophenyl)sulfonylbenzene
- Synonyms: Bis(4-fluorophenyl) sulfone, 4-Fluorophenyl sulfone[1][2][3]
- CAS Number: 383-29-9[1][3][4]
- Molecular Formula: $C_{12}H_8F_2O_2S$ [1][2]
- Molecular Weight: 254.25 g/mol [1][2][3]
- Chemical Structure:

- SMILES: O=S(=O)(c1ccc(F)cc1)c1ccc(F)cc1[2]
- InChI: 1S/C12H8F2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H[1][2][3]

Physicochemical Properties

The key physicochemical properties of 4,4'-difluorodiphenyl sulfone are summarized in the table below. This data is crucial for understanding its behavior in various chemical processes and for designing new materials.

Property	Value	Reference
Physical Form	White to brown crystals or powder	[1][2]
Melting Point	98-100 °C	[1][2][3]
Boiling Point	367.9 ± 27.0 °C (Predicted)	[1][2]
Density	1.3538 g/cm ³ (Estimate)	[1][2]
Solubility	Soluble in methanol.[1][2] Generally, sulfones show limited solubility in water but are soluble in many organic solvents.	
Storage Temperature	Below +30°C	[1][2]

Spectroscopic Data

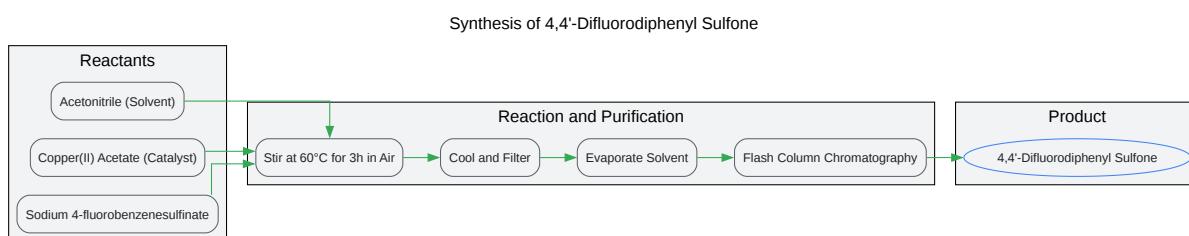
Spectroscopic analysis is essential for the structural confirmation of 4,4'-difluorodiphenyl sulfone.

Technique	Observation
Infrared (IR) Spectroscopy	The IR spectrum of sulfones is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the regions of 1120-1160 cm^{-1} and 1300-1350 cm^{-1} , respectively.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy	The structure of 4,4'-difluorodiphenyl sulfone can be confirmed by ^1H NMR and ^{13}C NMR spectroscopy.[1][2]
Mass Spectrometry (MS)	High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[1][2]

Experimental Protocols

Synthesis of 4,4'-Difluorodiphenyl Sulfone

A general procedure for the synthesis of 4,4'-difluorodiphenyl sulfone involves the copper-catalyzed reaction of a sodium arylsulfinate.[1][6]


Materials:

- Sodium 4-fluorobenzenesulfinate
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- Acetonitrile (CH_3CN)
- Silica gel
- Ethyl acetate
- Petroleum ether

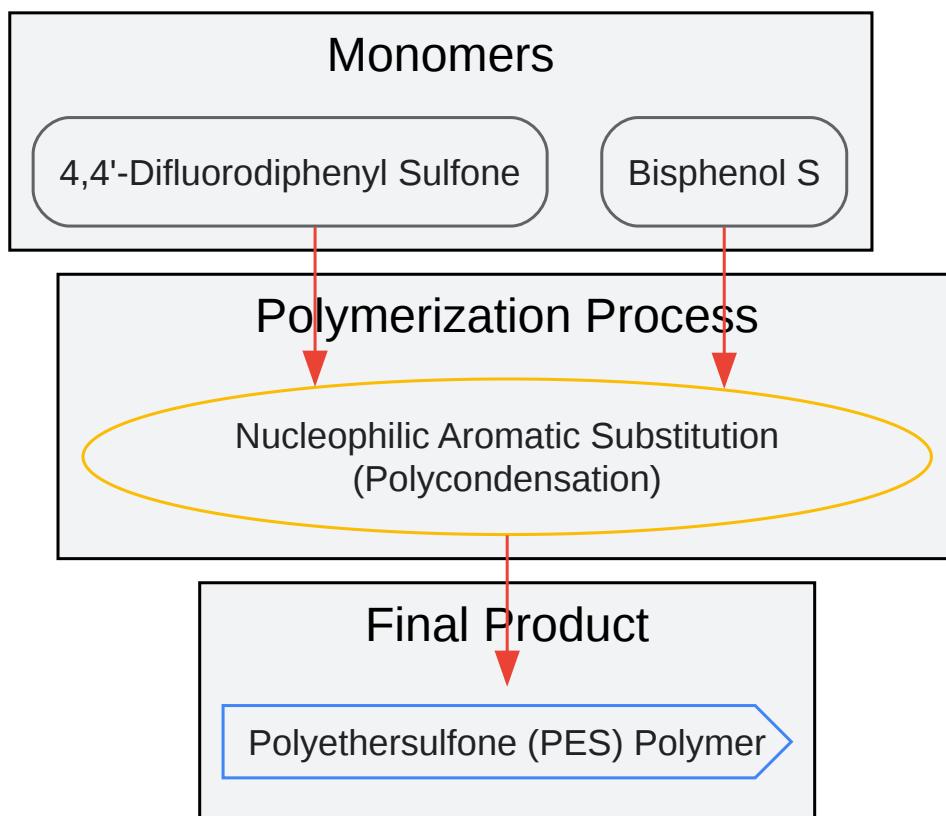
Procedure:

- A mixture of sodium 4-fluorobenzenesulfinate (1 mmol) and copper(II) acetate (0.5 mmol) in acetonitrile (1 mL) is prepared in a reaction vessel.[1][6]
- The mixture is stirred at 60°C in the open air for 3 hours.[1][6]
- After the reaction is complete, the mixture is cooled to room temperature.[1][6]
- The cooled mixture is filtered to remove solid residues.[1][6]
- The organic solvent (acetonitrile) is removed from the filtrate by evaporation under reduced pressure.[1][6]
- The resulting residue is purified by flash column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether (1:10 ratio) as the eluent, to yield the pure 4,4'-difluorodiphenyl sulfone product.[1][6]

Characterization: The structure and purity of the synthesized compound are confirmed using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).[1][2]

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of 4,4'-difluorodiphenyl sulfone.


Applications

4,4'-Difluorodiphenyl sulfone is a versatile intermediate with applications in several areas of chemical manufacturing.

High-Performance Polymers

The primary application of 4,4'-difluorodiphenyl sulfone is as a monomer in the synthesis of high-performance sulfone polymers, such as polyethersulfone (PES) and polyphenylsulfone (PPSU).^{[7][8]} These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, automotive, and medical device industries.^{[7][8]} The synthesis typically involves a nucleophilic aromatic substitution polycondensation reaction with a bisphenol.

Application in Polyethersulfone (PES) Synthesis

[Click to download full resolution via product page](#)

Workflow of 4,4'-difluorodiphenyl sulfone as a monomer in PES synthesis.

Pharmaceutical Intermediate

4,4'-Difluorodiphenyl sulfone also serves as an important intermediate in the pharmaceutical industry.^[9] Its difunctional nature allows for various chemical transformations, making it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).^[9] For

instance, related sulfone compounds like 4,4'-diaminodiphenyl sulfone (Dapsone) are used for their antibacterial properties.[7][10]

Safety and Handling

4,4'-Difluorodiphenyl sulfone is classified as an irritant.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and is toxic if inhaled.[1] It is also toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate safety precautions should be taken when handling this compound.

Precautionary Measures:

- Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
- Wash hands and skin thoroughly after handling.[1]
- Use only outdoors or in a well-ventilated area.[1]
- Wear protective gloves, clothing, eye protection, and face protection.
- Store in a well-ventilated place and keep the container tightly closed.[1]

Conclusion

4,4'-Difluorodiphenyl sulfone is a key chemical intermediate with well-defined physicochemical properties that make it highly valuable for the synthesis of advanced materials and pharmaceuticals. Its high thermal stability and reactivity are leveraged in the production of high-performance polymers. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 错误页 [amp.chemicalbook.com]
- 2. 4-Fluorophenyl sulfone | 383-29-9 [chemicalbook.com]
- 3. Bis(4-fluorophenyl) sulfone 99 383-29-9 [sigmaaldrich.com]
- 4. 4,4'-Difluorodiphenyl sulfone,CAS 383-29-9,4-fluorophenyl sulfone [scienoc.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbino.com]
- 8. 4,4-Dichlorodiphenyl Sulfone Market Size and Demand - 2035 [factmr.com]
- 9. 4,4'-Difluoro diphenyl sulfone (383-29-9) at Nordmann - nordmann.global [nordmann.global]
- 10. Applications of 4,4'-Diaminodiphenylsulfone_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical properties of 4,4'-difluorodiphenyl sulfone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294396#physicochemical-properties-of-4-4-difluorodiphenyl-sulfone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com